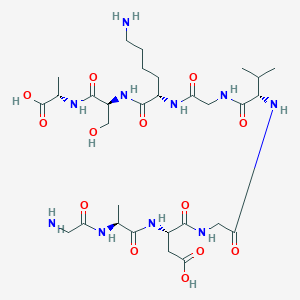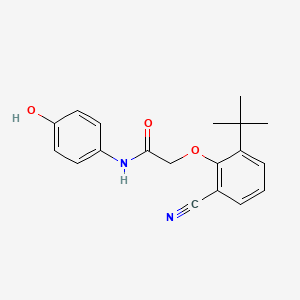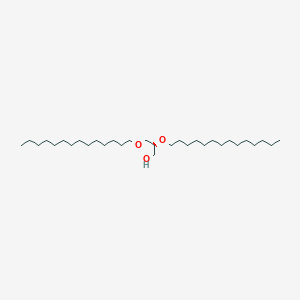
(S)-1,2-Bis-tetradecyloxy-propan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-O,O-Ditetradecyl-rac-glycerol: is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is a synthetic lipid molecule with two tetradecyl (C14) chains attached to the glycerol backbone. This compound is often used in the study of lipid bilayers and membrane dynamics due to its structural similarity to natural lipids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-O,O-Ditetradecyl-rac-glycerol can be synthesized from 1-bromotetradecane through a series of chemical reactions. The synthesis involves the reaction of 1-bromotetradecane with glycerol in the presence of a base, such as sodium hydroxide, to form the desired product . The reaction conditions typically include:
Temperature: 60-80°C
Solvent: Anhydrous ethanol or methanol
Reaction Time: 12-24 hours
Industrial Production Methods: The industrial production of 1,2-O,O-Ditetradecyl-rac-glycerol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-O,O-Ditetradecyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products:
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Alkyl halides
Wissenschaftliche Forschungsanwendungen
1,2-O,O-Ditetradecyl-rac-glycerol has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study lipid bilayers and membrane dynamics.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential use in drug delivery systems due to its lipid-like properties.
Industry: Utilized in the formulation of cosmetics and personal care products for its emollient properties.
Wirkmechanismus
The mechanism of action of 1,2-O,O-Ditetradecyl-rac-glycerol involves its incorporation into lipid bilayers, where it interacts with other lipid molecules to modulate membrane fluidity and permeability . The compound targets cell membranes and affects various signaling pathways involved in cell growth and differentiation .
Vergleich Mit ähnlichen Verbindungen
1,2-O-Dihexadecyl-rac-glycerol: A similar compound with hexadecyl (C16) chains instead of tetradecyl (C14) chains.
1,2-O-Dioctadecyl-rac-glycerol: Another similar compound with octadecyl (C18) chains.
Comparison: 1,2-O,O-Ditetradecyl-rac-glycerol is unique due to its specific chain length (C14), which provides distinct physical and chemical properties compared to its analogs. The shorter chain length results in different melting points, solubility, and interaction with other lipid molecules .
Eigenschaften
Molekularformel |
C31H64O3 |
|---|---|
Molekulargewicht |
484.8 g/mol |
IUPAC-Name |
(2S)-2,3-di(tetradecoxy)propan-1-ol |
InChI |
InChI=1S/C31H64O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-30-31(29-32)34-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32H,3-30H2,1-2H3/t31-/m0/s1 |
InChI-Schlüssel |
IAJHLVPJJCPWLF-HKBQPEDESA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCOC[C@H](CO)OCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



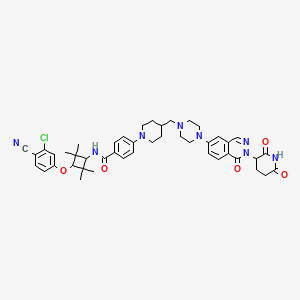
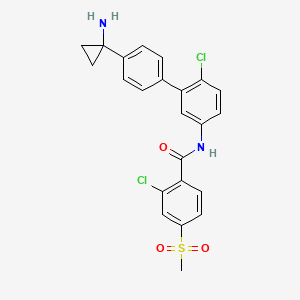
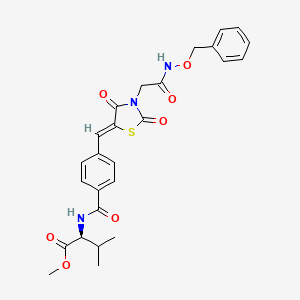
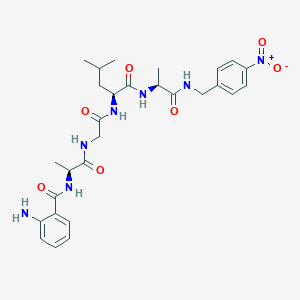
![6-[5-(5-chloro-2,4-difluorophenyl)-1H-pyrazol-4-yl]-N-[2-(4-propan-2-ylpiperazin-1-yl)ethyl]-1,5-naphthyridin-3-amine](/img/structure/B12393103.png)
![[(2R,4S,5R)-5-[5-(azidomethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B12393104.png)
